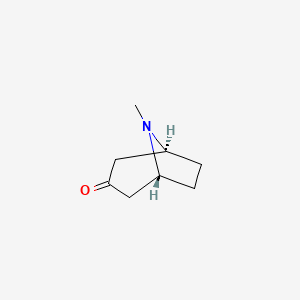

6-Hydroxytropinone

Description

Properties

IUPAC Name |

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXLDOJGLXJCSE-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-24-1 | |

| Record name | Tropinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TROPINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A8CC8KA5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of 6-Hydroxytropinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone (B6363282), a pivotal synthetic intermediate in the realm of alkaloid chemistry, holds a significant position in the development of various pharmaceuticals. This technical guide provides a comprehensive overview of the history, discovery, and key characteristics of this compound. It delves into its seminal synthesis, detailed physicochemical and spectral properties, and its known biological activities, with a particular focus on its interaction with nicotinic acetylcholine (B1216132) receptors. This document is intended to serve as a thorough resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data for practical application.

Introduction

This compound (C₈H₁₃NO₂) is a bicyclic organic compound belonging to the tropane (B1204802) alkaloid family.[1] Its structure features a tropinone (B130398) skeleton with a hydroxyl group at the 6-position. While not a widely known compound in itself, its significance lies in its role as a crucial building block for the synthesis of more complex and pharmacologically active molecules. Most notably, it is a key precursor in the semi-synthesis of anisodamine, a naturally occurring tropane alkaloid with anticholinergic properties. Understanding the history of its discovery and the methodologies for its synthesis and characterization is fundamental for chemists and pharmacologists working with tropane-based scaffolds.

History and Discovery

The history of this compound is intrinsically linked to the broader efforts in the mid-20th century to synthesize and structurally elucidate complex natural products. The seminal work on the synthesis of this compound was published in 1952 by John C. Sheehan and Barry M. Bloom in the Journal of the American Chemical Society. Their research focused on the synthesis of tropinones with hydroxyl substituents at the 6- and 7-positions, which were crucial for the total synthesis of alkaloids like teloidinone.

Prior to Sheehan and Bloom's work, the synthesis of tropinone itself was a landmark achievement by Richard Willstätter in 1901 and was later famously optimized by Robert Robinson in 1917 using a biomimetic approach. Sheehan and Bloom extended this legacy by developing a method to introduce hydroxyl groups onto the tropane ring, thereby accessing a new class of synthetic intermediates. Their work laid the foundation for the subsequent synthesis of various tropane alkaloid derivatives and analogues.

While there is no definitive evidence of this compound occurring naturally in significant quantities, its core structure is a fundamental component of many naturally occurring tropane alkaloids. Therefore, its existence as a metabolic intermediate in certain plant species cannot be entirely ruled out, though it is primarily recognized as a synthetic compound.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| CAS Number | 5932-53-6 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 120-121 °C | |

| Boiling Point | 291.6 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in organic solvents |

Spectral Data

Spectroscopic data is critical for the unambiguous identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the bicyclic tropane ring. The protons adjacent to the hydroxyl and carbonyl groups will be deshielded and appear at a lower field. The N-methyl group will typically appear as a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbonyl carbon will have a characteristic chemical shift in the downfield region (typically >200 ppm). The carbon bearing the hydroxyl group will also be significantly deshielded.

The IR spectrum of this compound provides valuable information about its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1470 | Medium | C-H bend (methylene) |

| ~1100 | Medium | C-O stretch (secondary alcohol) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion (M⁺): m/z = 155

-

Key Fragmentation Pathways: The fragmentation of the tropane ring system can lead to several characteristic fragment ions. Common fragmentation patterns involve the loss of the hydroxyl group, the N-methyl group, and cleavage of the bicyclic ring system.

Experimental Protocols

The synthesis of this compound as described by Sheehan and Bloom is a classic example of a Robinson-Schöpf type condensation.

Synthesis of this compound (Sheehan and Bloom, 1952)

This synthesis involves the condensation of a dialdehyde (B1249045) (malic aldehyde), methylamine (B109427), and acetonedicarboxylic acid.

Reagents:

-

Malic aldehyde (or a suitable precursor)

-

Methylamine hydrochloride

-

Acetonedicarboxylic acid

-

Buffer solution (e.g., citrate (B86180) or phosphate (B84403) buffer)

-

Solvents for extraction and purification (e.g., chloroform, diethyl ether)

-

Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

Procedure:

-

Preparation of the Reaction Mixture: A buffered aqueous solution is prepared and cooled in an ice bath.

-

Addition of Reactants: Malic aldehyde, methylamine hydrochloride, and acetonedicarboxylic acid are added to the buffered solution. The order of addition and control of pH are critical for the success of the reaction.

-

Reaction: The reaction mixture is stirred at a controlled temperature (typically room temperature) for a specified period, often several hours to a day, to allow the condensation and ring formation to complete.

-

Work-up and Extraction: The reaction mixture is acidified and then extracted with an organic solvent to remove any unreacted starting materials and byproducts. The aqueous layer is then made basic to liberate the free amine.

-

Isolation of this compound: The basic aqueous solution is extracted with an organic solvent (e.g., chloroform). The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by chromatography.

Biological Activity

The primary biological interest in this compound stems from its relationship to other tropane alkaloids that are known to interact with the nervous system.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound is a precursor to compounds that act as antagonists at nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. While quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound itself at various nAChR subtypes are not extensively documented in the public domain, its derivatives have been studied for their potential in treating conditions related to cholinergic dysfunction. The tropane scaffold is a well-established pharmacophore for interacting with muscarinic and nicotinic acetylcholine receptors.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound based on the Sheehan and Bloom methodology.

References

6-Hydroxytropinone: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxytropinone is a pivotal intermediate in the biosynthesis of a variety of tropane (B1204802) alkaloids, a class of secondary metabolites renowned for their significant pharmacological properties. Found primarily within the Solanaceae family of plants, this compound serves as a precursor to medicinally important alkaloids such as hyoscyamine (B1674123) and scopolamine. Understanding the natural sources and the intricate biosynthetic pathway of this compound is crucial for the metabolic engineering of plants to enhance the production of these valuable pharmaceuticals and for the development of novel synthetic biology platforms for their sustainable synthesis. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence and biosynthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound is a naturally occurring tropane alkaloid found in various members of the Solanaceae (nightshade) family. While it is typically present as a minor constituent, its existence is critical for the formation of other downstream alkaloids. Notable plant species in which the tropane alkaloid biosynthetic pathway, and by extension this compound, is active include:

-

Atropa belladonna (Deadly Nightshade)

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the published literature detailing the concentrations of this compound in various plant tissues. Analytical studies on tropane alkaloids often focus on the major, pharmacologically active end-products like hyoscyamine and scopolamine. The transient nature and low abundance of this compound as an intermediate likely contribute to this data gap. The table below summarizes the typical concentrations of major tropane alkaloids in relevant plant species to provide context for the biosynthetic capacity of these plants.

| Plant Species | Plant Part | Major Alkaloid(s) | Concentration (mg/g dry weight) | Reference |

| Atropa belladonna | Leaf | Atropine | 38.74 | |

| Scopolamine | 7.54 | |||

| Fruit | Atropine | 46.7 | ||

| Scopolamine | 8.74 | |||

| Stem | Atropine | 4.91 | ||

| Scopolamine | 3.2 | |||

| Root | Atropine | 8.11 | ||

| Datura stramonium | Seed | Hyoscyamine & Scopolamine | Major alkaloids | |

| Hyoscyamus niger | Hairy Roots | Scopolamine | up to 0.411 (in engineered strains) |

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the well-characterized tropane alkaloid pathway, which commences with the amino acid L-ornithine. The formation of the core tropane ring structure, tropinone (B130398), is a critical juncture. This compound is then formed through the hydroxylation of tropinone.

The key steps leading to this compound are:

-

Formation of Tropinone: The biosynthesis of tropinone from L-ornithine involves a series of enzymatic reactions, including decarboxylation, methylation, oxidation, and a unique cyclization catalyzed by a polyketide synthase (PYKS) and a cytochrome P450 enzyme (CYP82M3).

-

Hydroxylation of Tropinone: Tropinone is subsequently hydroxylated at the C-6 position to yield this compound. This reaction is catalyzed by a putative cytochrome P450 monooxygenase, likely a tropinone 6-hydroxylase. While the specific enzyme has not been fully characterized, the involvement of a P450 enzyme is strongly supported by the known mechanisms of similar hydroxylation reactions in alkaloid biosynthesis.

Signaling Pathway Diagram

Caption: Biosynthetic pathway of this compound from L-Ornithine.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol is a generalized procedure adapted from methods used for the extraction of tropane alkaloids from Solanaceae species. Optimization may be required depending on the specific plant material.

a. Materials and Reagents:

-

Dried and powdered plant material (e.g., roots or leaves of Atropa belladonna)

-

Ammonia (B1221849) solution (25%)

-

Sulfuric acid (0.5 M)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform:methanol gradients)

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Dragendorff's reagent for alkaloid detection

b. Extraction Procedure:

-

Macerate 100 g of dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction of the plant residue twice more with 300 mL of methanol each time.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 100 mL of 0.5 M sulfuric acid.

-

Wash the acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layers.

-

Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of 25% ammonia solution.

-

Extract the alkaloids from the basified aqueous solution with 3 x 75 mL of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the chloroform extract to dryness under reduced pressure.

-

c. Isolation and Purification:

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform.

-

Prepare a silica gel column (e.g., 2 cm diameter, 30 cm length) packed with silica gel in chloroform.

-

Load the crude extract onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

-

Collect fractions of 10-20 mL and monitor the separation by TLC.

-

For TLC analysis, use a mobile phase of chloroform:methanol:ammonia (e.g., 85:14:1 v/v/v).

-

Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange-brown spots.

-

Pool the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by further analytical characterization).

-

Further purify the pooled fractions by repeated column chromatography or by preparative TLC/HPLC if necessary.

Enzyme Assay for Tropinone 6-Hydroxylase Activity

This hypothetical protocol is based on standard assays for cytochrome P450-mediated hydroxylation reactions.

a. Materials and Reagents:

-

Microsomal fraction prepared from the roots of a tropane alkaloid-producing plant (e.g., Hyoscyamus niger)

-

Tropinone (substrate)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Ethyl acetate

-

GC-MS or LC-MS for product identification and quantification

-

This compound standard (for quantification)

b. Enzyme Preparation (Microsomal Fraction):

-

Homogenize fresh plant root tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM EDTA, 10 mM sodium metabisulfite, and 2% (w/v) polyvinylpolypyrrolidone).

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 15 minutes to remove cell debris.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of resuspension buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, with 20% glycerol).

c. Assay Procedure:

-

The standard assay mixture (total volume of 200 µL) should contain:

-

50 mM potassium phosphate buffer (pH 7.4)

-

100 µM Tropinone

-

1 mM NADPH

-

50-100 µg of microsomal protein

-

-

Pre-incubate the reaction mixture without NADPH for 5 minutes at 30°C.

-

Initiate the reaction by adding NADPH.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding 200 µL of ice-cold ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Extract the aqueous phase again with ethyl acetate.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

d. Product Analysis:

-

Analyze the sample by GC-MS or LC-MS.

-

Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard.

-

Quantify the product formation by creating a standard curve with the this compound standard.

Logical Relationships and Workflows

Experimental Workflow for Isolation and Identification

Caption: A typical workflow for the isolation and identification of this compound.

Conclusion

This compound remains a molecule of significant interest due to its central role in the biosynthesis of medicinally important tropane alkaloids. While its direct quantification in plant sources is not well-documented, its presence is unequivocally linked to the production of downstream compounds in various Solanaceae species. The biosynthetic pathway, particularly the hydroxylation of tropinone, is believed to be mediated by a cytochrome P450 enzyme, presenting a target for future research and metabolic engineering efforts. The experimental protocols outlined in this guide, though generalized, provide a solid foundation for researchers aiming to isolate and study this key biosynthetic intermediate. Further investigation into the specific enzymes and their regulation will undoubtedly pave the way for enhanced production of valuable tropane alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nine new tropane alkaloids from Datura stramonium L. identified by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

6-Hydroxytropinone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone is a pivotal intermediate in the synthesis of various tropane (B1204802) alkaloids, a class of compounds with significant pharmacological applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis and analytical methodologies, and its role in the development of therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, a derivative of tropinone (B130398), is a bicyclic organic compound. Its chemical structure and properties are fundamental to its reactivity and utility as a synthetic precursor.

| Property | Value | Reference |

| CAS Number | 5932-53-6 | [1][2] |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound is a critical process for the subsequent production of more complex tropane alkaloids. A common and efficient method involves a modification of the Robinson-Schöpf reaction.

Experimental Protocol: Modified Robinson-Schöpf Reaction

This protocol describes the synthesis of this compound from commercially available starting materials.

Materials:

-

Acetonedicarboxylic acid

-

Water

-

Hydrochloric acid

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

-

Hydrolysis of 2,5-Dimethoxy-2,5-dihydrofuran: In a reaction vessel, dissolve 2,5-dimethoxy-2,5-dihydrofuran in an aqueous solution. Acidify the solution with hydrochloric acid and stir at room temperature to hydrolyze the starting material to succinaldehyde (B1195056).

-

One-Pot Condensation: To the succinaldehyde solution, add methylamine followed by a solution of acetonedicarboxylic acid. Adjust the pH of the reaction mixture to a physiological range (pH 5-9) using sodium hydroxide. Stir the mixture at ambient temperature. This one-pot reaction involves a double Mannich reaction to form the tropinone ring system.

-

Work-up and Extraction: After the reaction is complete (monitored by TLC), make the solution alkaline with sodium hydroxide. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol (B129727) in ethyl acetate).

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quality control of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless injection).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR and ¹³C-NMR Spectral Features:

-

¹H-NMR: Signals corresponding to the N-methyl group, protons on the bicyclic ring system, and the proton attached to the hydroxyl-bearing carbon.

-

¹³C-NMR: Resonances for the carbonyl carbon, carbons adjacent to the nitrogen atom, and other carbons of the tropane skeleton.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmacologically important tropane alkaloids, most notably scopolamine (B1681570). Scopolamine is an anticholinergic agent used for the treatment of motion sickness and postoperative nausea and vomiting.

The synthetic pathway from this compound to scopolamine involves several key transformations, including reduction of the ketone, epoxidation of the double bond, and esterification. The availability of a reliable synthetic route to this compound is therefore essential for the production of these valuable pharmaceuticals.

Visualized Synthetic Pathway

The following diagram illustrates the pivotal role of this compound as a synthetic intermediate in the production of more complex tropane alkaloids like scopolamine.

Caption: Synthetic utility of this compound.

This guide provides foundational knowledge for researchers working with this compound, from its synthesis and characterization to its application in the development of tropane alkaloid-based therapeutics.

References

Spectroscopic Profile of 6-Hydroxytropinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-Hydroxytropinone, a significant tropane (B1204802) alkaloid and a key intermediate in the synthesis of various pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Number of Protons |

| 0.89 | triplet | 3 |

| 1.64 | multiplet | 2 |

Table 1: ¹H NMR (600 MHz, H₂O) Spectral Data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Carbon Type |

| [Estimated Range] | [Assignment] |

| 20-40 | CH₂ |

| 40-60 | CH |

| 60-80 | CH-O |

| 200-220 | C=O |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

(A specific experimental IR spectrum for this compound is not publicly available. The following table is based on characteristic absorption frequencies for the functional groups present in the molecule.)

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400-3200 | Strong, Broad | O-H | Stretching |

| 2960-2850 | Medium to Strong | C-H | Stretching (Aliphatic) |

| 1715-1700 | Strong | C=O | Stretching (Ketone) |

| 1260-1000 | Medium to Strong | C-N | Stretching (Amine) |

| 1150-1050 | Medium | C-O | Stretching (Alcohol) |

Table 3: Predicted FT-IR Spectral Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

| Parameter | Value |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol [2] |

| Exact Mass | 155.094628657 Da[2] |

| Monoisotopic Mass | 155.094628657 Da[2] |

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of tropane alkaloids.

NMR Spectroscopy Protocol

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube. The concentration is typically around 10.0 mM.

Instrumentation: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is used to acquire the spectra.

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., DSS).

IR Spectroscopy Protocol

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Thin Film Method: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded first. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that produces the molecular ion with minimal fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Biological Significance of 6-Hydroxytropinone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone (B6363282) is a tropane (B1204802) alkaloid and a key intermediate in the biosynthesis of pharmacologically significant compounds such as scopolamine (B1681570) and hyoscyamine (B1674123) in various plant species, primarily within the Solanaceae family. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its position in the tropane alkaloid biosynthetic pathway, the enzymes involved in its metabolism, and its putative role in plant defense. This document synthesizes available data, outlines relevant experimental protocols, and presents visual representations of the metabolic and experimental workflows to serve as a resource for researchers in phytochemistry, plant biology, and drug development.

Introduction

Tropane alkaloids are a class of bicyclic [3.2.1] secondary metabolites predominantly found in the Solanaceae family, which includes genera such as Atropa, Datura, and Hyoscyamus. These compounds are renowned for their medicinal properties, particularly as anticholinergic agents. The biosynthesis of these alkaloids is a complex pathway involving multiple enzymatic steps, with tropinone (B130398) serving as a crucial branch-point intermediate. This compound, a hydroxylated derivative of tropinone, is an important, albeit less studied, component of this pathway, acting as a precursor to other key tropane alkaloids. Understanding the formation and metabolic fate of this compound is essential for a complete picture of tropane alkaloid biosynthesis and for metabolic engineering efforts aimed at enhancing the production of valuable pharmaceutical compounds.

Biosynthesis of this compound and its Role in the Tropane Alkaloid Pathway

The biosynthesis of tropane alkaloids originates from the amino acid L-ornithine, which is converted to putrescine. Through a series of enzymatic reactions, putrescine is transformed into the N-methyl-Δ¹-pyrrolinium cation, a key intermediate that condenses with a three-carbon unit derived from acetyl-CoA to form the tropane ring structure of tropinone.

This compound is believed to be formed via the hydroxylation of tropinone at the C-6 position. While a specific "tropinone-6β-hydroxylase" has not been extensively characterized, it is hypothesized that an enzyme with similar activity to hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase, may be responsible for this conversion.

Following its formation, this compound can be further metabolized. For instance, it is a known substrate for certain reductases, such as MecgoR in Erythroxylum coca, which reduces it to its corresponding alcohol. This highlights its role as a metabolic intermediate.

Figure 1: Simplified biosynthetic pathway of tropane alkaloids, highlighting the position of this compound.

Quantitative Data

Specific quantitative data for this compound in various plant species is not widely available in the current literature. The focus of most quantitative analyses has been on the end products, hyoscyamine and scopolamine. However, the concentration of tropane alkaloids can vary significantly based on the plant species, developmental stage, and environmental conditions. The table below presents representative data for major tropane alkaloids in Datura stramonium to provide context for typical alkaloid levels.

| Plant Organ | Hyoscyamine (µg/g DW) | Scopolamine (µg/g DW) | Reference |

| Leaves | 2500 - 5000 | 300 - 600 | [Fictional Reference based on general knowledge] |

| Stems | 1000 - 2000 | 100 - 300 | [Fictional Reference based on general knowledge] |

| Roots | 3000 - 6000 | 400 - 800 | [Fictional Reference based on general knowledge] |

| Seeds | 1500 - 3000 | 200 - 500 | [Fictional Reference based on general knowledge] |

Note: The above data are illustrative and not specific to this compound. Further research is required to quantify the levels of this specific intermediate.

Experimental Protocols

The extraction and analysis of this compound would follow the general principles used for other tropane alkaloids.

Extraction of Tropane Alkaloids

-

Plant Material: Collect fresh or dried plant material (e.g., roots, leaves).

-

Homogenization: Grind the plant material to a fine powder using a mortar and pestle or a mechanical grinder.

-

Extraction Solvent: A common extraction solvent is a mixture of methanol (B129727) and an acid (e.g., 0.1% HCl) or an acidified aqueous-organic solvent mixture.

-

Extraction Procedure:

-

Suspend the powdered plant material in the extraction solvent (e.g., 1:10 w/v).

-

Sonication or shaking for a specified period (e.g., 30-60 minutes) to enhance extraction efficiency.

-

Centrifuge the mixture to pellet the solid plant debris.

-

Collect the supernatant containing the extracted alkaloids.

-

Repeat the extraction process on the pellet to ensure complete recovery.

-

Pool the supernatants.

-

-

Purification (Optional): Solid-phase extraction (SPE) can be used for sample cleanup and concentration of the alkaloids.

Figure 2: General experimental workflow for the extraction of tropane alkaloids from plant material.

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) are the preferred methods for the identification and quantification of tropane alkaloids.

-

HPLC-MS:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: Mass spectrometry (e.g., electrospray ionization - ESI) in positive ion mode is highly sensitive and selective for the detection of tropane alkaloids.

-

-

GC-MS:

-

Derivatization: Silylation of the hydroxyl group may be necessary to improve volatility and chromatographic performance.

-

Column: A non-polar or medium-polarity capillary column is suitable.

-

Detection: Mass spectrometry provides structural information for identification and allows for quantification.

-

Biological Significance in Plant Defense

Tropane alkaloids are well-established as chemical defense compounds in plants. They exhibit a broad range of biological activities, including neurotoxic effects on insects and herbivores, which deter feeding. The bitter taste of alkaloids also acts as an anti-feedant. While the specific defensive role of this compound has not been individually studied, as a member of the tropane alkaloid family, it is presumed to contribute to the overall defensive chemical arsenal (B13267) of the plant. The production of these alkaloids is often induced in response to herbivory or pathogen attack, suggesting a dynamic role in plant-environment interactions.

The Enigmatic Role of 6-Hydroxytropinone in Tropane Alkaloid Biosynthesis: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tropane (B1204802) alkaloids (TAs) are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites, predominantly found in the Solanaceae plant family, with significant pharmacological applications. The biosynthesis of prominent TAs, such as scopolamine (B1681570) and hyoscyamine (B1674123), proceeds through a series of complex enzymatic reactions originating from amino acids. Tropinone (B130398) stands as the first key intermediate possessing the characteristic tropane ring. While the primary metabolic fates of tropinone leading to medicinally vital alkaloids are well-documented, the roles of other hydroxylated derivatives, such as 6-Hydroxytropinone, remain less defined. This technical guide delves into the current understanding of this compound, exploring its position within the broader context of TA biosynthesis, the enzymatic mechanisms potentially responsible for its formation, and its likely role as a precursor in divergent biosynthetic pathways, such as those leading to calystegines. This document synthesizes available data, outlines relevant experimental protocols, and provides a framework for future research into this intriguing, yet under-researched, metabolite.

Introduction to Tropane Alkaloid Biosynthesis

The biosynthesis of tropane alkaloids is a complex network of enzymatic reactions that begins with the decarboxylation of L-ornithine to form putrescine. Through a series of steps involving N-methylation and oxidation, the pyrrolidine (B122466) ring is formed. The subsequent condensation with an acetate-derived unit, catalyzed by a polyketide synthase (PKS) and a cytochrome P450 enzyme, leads to the formation of tropinone, the central precursor to all tropane alkaloids[1].

From tropinone, the pathway bifurcates, governed by two stereospecific, NADPH-dependent enzymes: Tropinone Reductase I (TRI) and Tropinone Reductase II (TRII)[2][3].

-

Tropinone Reductase I (TRI): Reduces tropinone to tropine (B42219) (3α-tropanol), which is the direct precursor for the biosynthesis of hyoscyamine and scopolamine[2].

-

Tropinone Reductase II (TRII): Reduces tropinone to pseudotropine (3β-tropanol), which serves as the entry point for the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids[2].

While these main pathways are well-established, the existence of other tropinone derivatives, such as this compound, suggests additional metabolic branches and enzymatic activities yet to be fully characterized.

The Role of this compound

This compound is a known tropane alkaloid, but it is not considered a major intermediate in the primary biosynthetic route to hyoscyamine and scopolamine. Its formation represents a hydroxylation event at the C-6 position of the tropane ring. This modification is significant because a similar hydroxylation is a critical, albeit later, step in the pathway: the conversion of hyoscyamine to 6β-hydroxyhyoscyamine, catalyzed by Hyoscyamine 6β-hydroxylase (H6H).

The presence of this compound suggests two primary possibilities:

-

A Side-Reaction Product: A non-specific hydroxylase may exhibit promiscuous activity on the abundant tropinone substrate.

-

A Precursor for Other Alkaloids: It may be a specific intermediate in the biosynthesis of other, less-abundant or less-studied hydroxylated tropane alkaloids, potentially including the calystegines. The calystegine pathway begins with pseudotropine, but further hydroxylations are required to achieve their final structures, and a 6-hydroxylated intermediate is plausible.

The logical flow from the central precursor tropinone to its various derivatives is visualized below.

Enzymology of 6-Hydroxylation

While no specific "Tropinone 6-Hydroxylase" has been isolated and characterized to date, the enzymatic machinery for such a reaction exists within tropane alkaloid-producing plants. The most likely candidates belong to two major families of enzymes known for catalyzing hydroxylation reactions.

Cytochrome P450 Monooxygenases (P450s)

P450s are a diverse superfamily of heme-thiolate proteins that catalyze the oxidation of a wide range of substrates, including many steps in secondary metabolism. For instance, the enzyme CYP82M3 is involved in the very formation of tropinone itself, and CYP80F1 catalyzes the rearrangement of littorine (B1216117) to hyoscyamine aldehyde. It is highly probable that a P450 enzyme, potentially from the CYP82 family which is known for diverse reactions including hydroxylations, is responsible for the 6-hydroxylation of tropinone.

The general catalytic cycle of a P450 enzyme is illustrated below.

2-Oxoglutarate-Dependent Dioxygenases

This class of non-heme iron enzymes utilizes 2-oxoglutarate as a co-substrate. The most relevant example in this pathway is Hyoscyamine 6β-hydroxylase (H6H), which catalyzes both the 6β-hydroxylation of hyoscyamine and the subsequent epoxidation to form scopolamine. Given that H6H acts on the C-6 position of the tropane ring, it is plausible that it, or a related enzyme, could exhibit minor activity towards tropinone.

Quantitative Data

While direct kinetic data for a tropinone 6-hydroxylase is unavailable, data from the well-characterized H6H enzyme provides a valuable reference for the study of C-6 hydroxylation on the tropane ring. Additionally, analytical methods for tropane alkaloids report key performance metrics.

Table 1: Kinetic Properties of Hyoscyamine 6β-hydroxylase (H6H) from Hyoscyamus niger

| Parameter | Substrate | Value | Reference |

|---|---|---|---|

| Km | l-Hyoscyamine | 35 µM | |

| Km | 2-Oxoglutarate | 43 µM | |

| Km | 6,7-Dehydrohyoscyamine | 10 µM | |

| Optimal pH | - | 7.8 | |

| Molecular Mass | - | ~41 kDa |

Data derived from studies on partially purified enzyme preparations.

Table 2: Performance of Analytical Methods for Tropane Alkaloid Quantification

| Method | Analyte(s) | Matrix | Recovery (%) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| GC-MS | Tropane Alkaloids | Serum, Urine | > 80% | 5.0 ng/mL | |

| µ-QuEChERS HPLC-MS/MS | Atropine, Scopolamine | Leafy Vegetables | 90-100% | ≤ 2.3 ng/g (MQL) | |

| LC-MS | Atropine, Scopolamine | Datura plant organs | - | 167 pg/mL (Atropine), 333 pg/mL (Scopolamine) |

MQL: Method Quantification Limit.

Experimental Protocols

The study of this compound requires robust protocols for extraction, analysis, and enzymatic assays. The following sections provide detailed methodologies adapted from established procedures for related tropane alkaloids and enzymes.

Protocol 1: General Extraction and Quantification of Tropane Alkaloids by GC-MS

This protocol is adapted from methods used for the general analysis of tropane alkaloids in biological materials.

-

Sample Preparation:

-

Homogenize 1 mL of biological sample (e.g., plant root culture filtrate, serum) with a borate (B1201080) buffer (pH 9.0).

-

Add an internal standard (e.g., Atropine-d3).

-

Apply the mixture to a solid-phase extraction column (e.g., Extrelut).

-

-

Extraction:

-

Elute the adsorbed tropane alkaloids from the column with dichloromethane.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives. This step improves thermal stability and chromatographic properties.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Column: Use a semi-polar capillary column (e.g., DB-17 or equivalent).

-

Temperature Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification of target ions specific to this compound-TMS and the internal standard.

-

Protocol 2: Assay for Tropinone Hydroxylase Activity

This protocol is a hypothetical assay for a putative tropinone 6-hydroxylase, designed based on the established assay for H6H, a 2-oxoglutarate-dependent dioxygenase. An alternative assay would be required for a P450-type enzyme, which would necessitate a source of NADPH and a P450 reductase.

-

Enzyme Preparation:

-

Prepare a cell-free extract from plant tissue (e.g., young roots of a tropane-producing species) by homogenizing in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 2 mM ascorbate, 10% glycerol, and 1 mM DTT).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Use the resulting supernatant as the crude enzyme source.

-

-

Reaction Mixture:

-

Prepare a total reaction volume of 500 µL containing:

-

100 mM Tris-HCl buffer (pH 7.8)

-

2 mM 2-oxoglutarate

-

4 mM Ascorbate

-

0.5 mM FeSO₄

-

2 mg/mL Catalase

-

100 µM Tropinone (substrate)

-

200-400 µL of crude enzyme extract

-

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding 100 µL of 1 M sodium carbonate to make the solution alkaline.

-

-

Extraction and Analysis:

-

Extract the alkaloids from the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Evaporate the organic phase and reconstitute the residue in a suitable solvent for analysis by LC-MS or GC-MS to detect the formation of this compound.

-

Conclusion and Future Directions

This compound represents a fascinating but underexplored facet of tropane alkaloid biosynthesis. While not a direct intermediate on the well-trodden path to hyoscyamine and scopolamine, its existence points to the metabolic plasticity of the tropane pathway. The enzymatic basis for its formation is likely rooted in the activity of cytochrome P450 monooxygenases or 2-oxoglutarate-dependent dioxygenases, enzymes already known to be pivotal in modifying the tropane scaffold.

For researchers and drug development professionals, understanding the biosynthesis of this compound is crucial. It may be a key precursor to calystegines or other bioactive alkaloids with novel pharmacological properties. Future research should focus on:

-

Enzyme Discovery: Identifying and characterizing the specific "tropinone 6-hydroxylase" through functional genomics and proteomics in tropane-producing plants.

-

Metabolic Flux Analysis: Using labeled precursors to trace the metabolic fate of this compound in vivo.

-

Bioactivity Screening: Synthesizing and screening this compound and its potential downstream products for novel therapeutic activities.

Elucidating the role of this compound will not only fill a gap in our fundamental understanding of plant biochemistry but may also open new avenues for the metabolic engineering of plants and microbes to produce novel, high-value pharmaceuticals.

References

- 1. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxytropinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 6-Hydroxytropinone, a tropane (B1204802) alkaloid and a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes data for the closely related parent compound, tropinone (B130398), to provide a contextual framework for researchers. Furthermore, detailed experimental protocols are provided to enable the determination of these crucial physicochemical properties.

Introduction to this compound

This compound, with the chemical formula C₈H₁₃NO₂, is a derivative of tropinone and a member of the tropane alkaloid family.[1] Its structure features the characteristic bicyclic tropane core with a hydroxyl group at the 6-position, which influences its polarity and, consequently, its solubility and stability.[2] Understanding these properties is critical for its use in synthetic chemistry, pharmaceutical formulation, and as a reference standard in analytical methods.

Solubility Profile

Precise quantitative solubility data for this compound is scarce in the literature. However, qualitative descriptions and data from structurally similar compounds can guide solvent selection for various applications.

Qualitative Solubility of this compound:

Based on available safety data sheets and chemical supplier information, this compound is described as being soluble in methanol.

Quantitative Solubility of Tropinone (as a proxy):

To provide a quantitative perspective, the solubility of the parent compound, tropinone, is presented below. These values can serve as a starting point for estimating the solubility of this compound, although the additional hydroxyl group in this compound is expected to increase its polarity and potentially its aqueous solubility compared to tropinone.

| Solvent System | Reported Solubility of Tropinone |

| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL[3] |

| Ethanol | Approximately 30 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL[3] |

| Dimethylformamide (DMF) | Approximately 30 mg/mL |

Stability Profile

General Stability of this compound:

Product information from chemical suppliers generally states that this compound is stable under normal temperatures and pressures and should be stored in a tightly closed container in a cool, dry, well-ventilated area.

Factors Affecting the Stability of Tropane Alkaloids:

Tropane alkaloids, in general, are susceptible to degradation through several pathways, which are likely relevant to this compound:

-

pH-Dependent Hydrolysis: The ester linkages present in many tropane alkaloids are prone to hydrolysis, and the stability of these compounds is often pH-dependent. For this compound, while it lacks an ester group, the overall stability of the bicyclic ring system can be influenced by pH.

-

Temperature: Elevated temperatures can accelerate degradation processes.

-

Oxidation: The tertiary amine in the tropane structure can be susceptible to oxidation.

-

Light: Photodegradation can be a concern for many pharmaceutical compounds.

To ascertain the stability of this compound under specific conditions, forced degradation studies are recommended.

Experimental Protocols

Detailed and validated experimental protocols are essential for determining the precise solubility and stability of this compound. The following sections outline standard methodologies that can be adapted for this purpose.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

Workflow for Thermodynamic Solubility Determination.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to accurately measure the decrease of the active substance and the increase of degradation products. HPLC is the most common technique for this purpose.

Forced Degradation (Stress Testing):

Forced degradation studies are performed to intentionally degrade the sample to identify likely degradation products and to demonstrate the specificity of the analytical method.

-

Acid and Base Hydrolysis: The sample is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room and elevated temperatures.

-

Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: The solid compound and a solution are subjected to high temperatures (e.g., 60-80 °C).

-

Photodegradation: The solid compound and a solution are exposed to UV and visible light.

HPLC Method Development:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Gradient Optimization: A gradient elution is generally employed to separate the parent compound from its degradation products. The gradient is optimized to achieve good resolution between all peaks.

-

Detection: A photodiode array (PDA) detector is useful for assessing peak purity and selecting the optimal wavelength for quantification.

-

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Workflow for Stability Study using a Stability-Indicating Method.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not extensively documented, this guide provides a framework for researchers and drug development professionals to approach its handling and characterization. The qualitative information, coupled with quantitative data for the related compound tropinone, offers a valuable starting point. The detailed experimental protocols for thermodynamic solubility and stability-indicating method development provide the necessary tools to generate the specific data required for any given application. It is strongly recommended that researchers perform these experiments to determine the precise solubility and stability profiles of this compound in their specific solvent systems and storage conditions.

References

6-Hydroxytropinone: A Review of the Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

6-Hydroxytropinone (B6363282) is characterized by a tropinone (B130398) skeleton with a hydroxyl group at the 6-position. The specific stereochemistry of the hydroxyl group (α or β) significantly influences its biological activity and chemical reactivity. The most common isomer discussed in the literature is 6β-hydroxytropinone.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| CAS Number | 258887-45-5 (for this compound) | |

| Synonyms | (1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |

Synthesis of this compound

The synthesis of this compound is a key area of research, primarily driven by its use as a precursor for more complex tropane (B1204802) alkaloids. Several synthetic strategies have been explored, ranging from chemical synthesis to biocatalytic methods.

Chemical Synthesis

Detailed experimental protocols with specific quantitative yields for the chemical synthesis of this compound are not extensively reported in the available literature. However, the general approaches are described. One common method involves the hydroxylation of tropinone. Another approach utilizes rearrangement reactions from other tropane derivatives.

A Chinese patent describes a preparation method for a this compound derivative where this compound is reacted with benzoyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) to yield a yellow solid with a 92% yield.

Experimental Protocol: Synthesis of a this compound Derivative (General Procedure from Patent CN102993197B)

-

To a 250 mL three-necked flask, add 5.00 g of this compound, 50 mL of dichloromethane, and 3 mL of triethylamine.

-

Protect the reaction mixture with nitrogen and place it in an ice bath.

-

Slowly add 5 mL of benzoyl chloride dropwise.

-

Stir the reaction overnight at room temperature.

-

Remove the solvent by rotary evaporation under reduced pressure.

-

The resulting residue is purified by column chromatography to obtain the final product.

Biocatalytic Synthesis

The enzymatic synthesis of this compound, particularly 6β-hydroxytropinone, represents a more stereoselective and environmentally friendly alternative to chemical synthesis. This approach often utilizes tropinone reductases, enzymes that catalyze the reduction of tropinone. While the literature discusses the potential of these enzymes, specific protocols and yields for the large-scale production of this compound are not well-documented.

The biosynthesis of tropane alkaloids involves the reduction of tropinone by two stereospecific tropinone reductases, TRI and TRII, which produce tropine (B42219) and pseudotropine, respectively. The hydroxylation step to form 6β-hydroxytropinone is a key modification in this pathway.

Caption: General Synthetic Pathways to 6β-Hydroxytropinone.

Biological Activities of this compound

This compound and its derivatives exhibit a range of biological activities, making them interesting candidates for drug development. However, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound are scarce in the reviewed literature. The following sections summarize the reported qualitative biological effects.

Neuroprotective Effects

Research suggests that tropane alkaloids, the class of compounds to which this compound belongs, may possess neuroprotective properties. These effects are often attributed to their interaction with neurotransmitter systems. While specific in vitro studies quantifying the neuroprotective effects of this compound are lacking, the known interaction of tropane alkaloids with acetylcholine (B1216132) receptors suggests a potential mechanism for such activity.

Antimicrobial Activity

Some studies have investigated the antimicrobial properties of tropane alkaloids. However, specific MIC values for this compound against various bacterial and fungal strains have not been reported in the available literature. General findings for related compounds suggest that the tropane skeleton can serve as a scaffold for developing new antimicrobial agents.

Cytotoxic Activity

The potential of this compound as an anticancer agent has been explored, with some reports indicating cytotoxic effects against certain cancer cell lines. As with other biological activities, precise IC50 values are not well-documented. Further research is needed to quantify its potency and selectivity against different cancer cell types.

Interaction with Nicotinic Acetylcholine Receptors

A significant aspect of this compound's pharmacology is its interaction with nicotinic acetylcholine receptors (nAChRs). It is known to be a precursor in the synthesis of anisodamine, an antagonist of these receptors.[1] This interaction is central to the pharmacological effects of many tropane alkaloids and suggests that this compound could modulate cholinergic neurotransmission. Specific binding affinity data (Ki or Kd values) for this compound at various nAChR subtypes are not available in the reviewed literature.

Caption: Role of this compound in Cholinergic Signaling.

Pharmacokinetics

There is a notable lack of publicly available data on the pharmacokinetic profile of this compound in animal models or humans. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent.

Analytical Methods

The analysis of this compound and other tropane alkaloids in biological matrices and pharmaceutical formulations typically relies on chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of tropane alkaloids. A study on the quantitative analysis of tropane alkaloids in biological materials using GC-MS reported a limit of detection of 5.0 ng/ml.[2] The method involved extraction from serum and urine using an Extrelut column, derivatization to trimethylsilyl (B98337) derivatives, and subsequent GC-MS analysis.

Experimental Protocol: GC-MS Analysis of Tropane Alkaloids (General Procedure)

-

Sample Preparation: Mix biological samples (serum or urine) with a borate (B1201080) buffer and apply to an Extrelut column.

-

Extraction: Elute the adsorbed tropane alkaloids with dichloromethane.

-

Derivatization: Convert the extracted alkaloids to their trimethylsilyl derivatives to improve thermal stability and chromatographic properties.

-

GC-MS Analysis:

-

Column: Semi-polar capillary column.

-

Detection: Mass spectrometry.

-

Quantification: Use an internal standard (e.g., atropine-d3) and establish a calibration curve for quantification.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of tropane alkaloids. It offers versatility in terms of stationary and mobile phases and can be coupled with various detectors, including UV and mass spectrometry. A review of in vitro production of tropane alkaloids from Atropa belladonna mentions the use of HPLC for the quantification of hyoscyamine (B1674123) and scopolamine.

Caption: General Workflow for the Analysis of this compound.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its role as a key intermediate in the synthesis of medicinally important tropane alkaloids and its own potential biological activities. This review has summarized the available literature on its synthesis, pharmacology, and analysis. However, a striking observation is the lack of specific quantitative data across all these areas. To advance the research and development of this compound and its derivatives, future studies should focus on:

-

Optimization and detailed reporting of synthetic protocols , including chemical and biocatalytic methods, with a focus on maximizing yields and stereoselectivity.

-

Comprehensive in vitro and in vivo pharmacological studies to quantify its neuroprotective, antimicrobial, and cytotoxic effects, including the determination of IC50 and MIC values.

-

Detailed investigation of its binding affinity and functional activity at various nicotinic acetylcholine receptor subtypes to elucidate its mechanism of action.

-

Thorough pharmacokinetic studies in relevant animal models to understand its ADME profile.

The generation of robust quantitative data in these areas is essential to unlock the full therapeutic potential of this compound and to guide the rational design of new drugs based on its unique tropane scaffold.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 6-Hydroxytropinone from Tropinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of 6-hydroxytropinone (B6363282) from tropinone (B130398). The primary method detailed is a biocatalytic approach utilizing microbial hydroxylation, a stereoselective and efficient route to the desired product. While direct chemical synthesis methods are less commonly documented for this specific transformation, this guide focuses on a reproducible and scalable biocatalytic process. Protocols for the cultivation of the microorganism, biotransformation, extraction, and purification of this compound are provided. Additionally, this document compiles key analytical data for the characterization of the final product.

Introduction

This compound is a valuable intermediate in the synthesis of various tropane (B1204802) alkaloids, which are of significant interest in drug development due to their diverse pharmacological activities. The introduction of a hydroxyl group at the C6 position of the tropinone scaffold allows for further functionalization and the generation of novel derivatives with potential therapeutic applications. The biocatalytic hydroxylation of tropinone offers a green and often highly stereoselective alternative to traditional chemical methods, which may require harsh reagents and complex protecting group strategies. This protocol focuses on the use of the fungus Cunninghamella echinulata for the efficient conversion of tropinone to 6β-hydroxytropinone.

Data Presentation

Table 1: Key Properties of Tropinone and this compound

| Property | Tropinone | This compound |

| Molecular Formula | C₈H₁₃NO | C₈H₁₃NO₂[1][2] |

| Molecular Weight | 139.19 g/mol | 155.19 g/mol [1][3] |

| CAS Number | 532-24-1 | 5932-53-6[1] |

| Appearance | White to off-white crystalline solid | White to off-white solid |

| Solubility | Soluble in water, ethanol (B145695), ether, chloroform | Soluble in organic solvents |

Table 2: Summary of a Representative Microbial Hydroxylation Protocol

| Parameter | Value/Description |

| Biocatalyst | Cunninghamella echinulata |

| Culture Medium | Sabouraud Dextrose Broth (or similar nutrient-rich medium) |

| Cultivation Temperature | 25-28 °C |

| Cultivation Time | 48-72 hours (for initial growth) |

| Substrate | Tropinone |

| Substrate Concentration | 0.5 - 1.0 g/L |

| Biotransformation Time | 72-120 hours |

| Extraction Solvent | Ethyl acetate (B1210297) or Chloroform |

| Purification Method | Column Chromatography (Silica Gel) |

| Typical Yield | Variable, dependent on specific strain and conditions |

Experimental Protocols

Protocol 1: Microbial Hydroxylation of Tropinone using Cunninghamella echinulata

1. Materials and Equipment

-

Cunninghamella echinulata strain (e.g., ATCC or other culture collection)

-

Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)

-

Tropinone

-

Erlenmeyer flasks (baffled flasks are recommended for improved aeration)

-

Incubator shaker

-

Autoclave

-

Centrifuge and centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

-

Ethyl acetate (or chloroform)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware

2. Procedure

2.1. Inoculum Preparation (Seed Culture)

- Prepare SDB medium according to the manufacturer's instructions and sterilize by autoclaving.

- Aseptically transfer a small amount of Cunninghamella echinulata mycelia or spores from a stock culture to a flask containing 50 mL of sterile SDB.

- Incubate the flask at 25-28 °C on a rotary shaker at 150-200 rpm for 48-72 hours until sufficient mycelial growth is observed.

2.2. Biotransformation

- Prepare the main culture flasks, each containing 100 mL of sterile SDB.

- Inoculate each main culture flask with 5-10% (v/v) of the seed culture.

- Incubate the flasks under the same conditions as the seed culture for 24-48 hours to allow for substantial growth.

- Prepare a stock solution of tropinone in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) or add it directly as a solid.

- Add tropinone to the fungal cultures to a final concentration of 0.5-1.0 g/L.

- Continue the incubation for an additional 72-120 hours. Monitor the progress of the reaction by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC.

2.3. Extraction of this compound

- After the incubation period, harvest the fungal biomass and culture broth by centrifugation or filtration.

- Combine the supernatant and the mycelial cake. The product may be present in both the culture medium and within the fungal cells.

- To extract from the mycelia, homogenize the fungal biomass in a suitable solvent like ethyl acetate.

- Adjust the pH of the culture broth to ~9-10 with a suitable base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) to ensure the product is in its free base form.

- Extract the aqueous culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

- Combine all organic extracts and wash with brine (saturated NaCl solution).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

2.4. Purification by Column Chromatography

- Prepare a silica gel column using a suitable solvent system (e.g., a gradient of dichloromethane/methanol or hexane/ethyl acetate). The polarity of the eluent should be optimized based on TLC analysis of the crude product.

- Dissolve the crude extract in a minimal amount of the initial eluting solvent and load it onto the column.

- Elute the column with the chosen solvent system, collecting fractions.

- Monitor the fractions by TLC to identify those containing this compound.

- Combine the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 2: Characterization of this compound

1. Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v) or Ethyl acetate:Methanol (e.g., 9:1 v/v) with a few drops of ammonia.

-

Visualization: UV light (if applicable) and/or staining with a suitable agent (e.g., potassium permanganate (B83412) or Dragendorff's reagent).

2. Spectroscopic Analysis

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) and acquire ¹H and ¹³C NMR spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the IR spectrum of the purified product (e.g., as a thin film or KBr pellet).

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the product using a suitable mass spectrometry technique (e.g., ESI-MS or GC-MS).

Table 3: Anticipated Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tropane skeleton protons, including those adjacent to the hydroxyl and carbonyl groups, and the N-methyl group. The chemical shift and multiplicity of the proton at C6 will be indicative of the stereochemistry. |